
(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate
Overview
Description
(-)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate (MEPITC) is a naturally occurring isothiocyanate found in a variety of plants and vegetables. It is a non-toxic, non-volatile compound that has been studied for its potential medicinal properties. MEPITC has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, it has been used in laboratory experiments to study its biochemical and physiological effects. The purpose of
Scientific Research Applications
(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has been studied for its potential medicinal properties. In laboratory experiments, it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, it has been used in laboratory experiments to study its biochemical and physiological effects. (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has also been studied for its potential use in the treatment of various diseases, such as diabetes, obesity, and cardiovascular disease.
Mechanism of Action
(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has been shown to interact with various cellular components, such as proteins, lipids, and nucleic acids, to modulate the expression of genes and proteins involved in inflammation, cell proliferation, and cell death. It has also been shown to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. In laboratory experiments, it has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to modulate the expression of genes and proteins involved in inflammation, cell proliferation, and cell death. In addition, (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has been shown to inhibit the growth of certain cancer cell lines, as well as to possess anti-microbial activity against certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has several advantages for laboratory experiments. It is non-toxic and non-volatile, making it safe to use in the laboratory. In addition, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate in laboratory experiments. For example, it has a relatively short half-life, making it difficult to use in long-term experiments. In addition, it is not as potent as some other compounds, making it less effective for certain applications.
Future Directions
(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has potential for use in the treatment of various diseases, such as diabetes, obesity, and cardiovascular disease. Further research is needed to determine the efficacy of (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate in the treatment of these diseases. In addition, (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has potential for use in the development of new drugs and drug delivery systems. Further research is needed to explore the potential of (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate in this area. Finally, (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has potential for use in the development of new diagnostic tools and biomarkers. Further research is needed to explore the potential of (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate in this area.
properties
IUPAC Name |
1-[(1R)-1-isothiocyanatoethyl]-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-8(11-7-13)9-4-3-5-10(6-9)12-2/h3-6,8H,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLULNKVRCHBYJM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426983 | |
| Record name | AG-G-98288 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate | |
CAS RN |
749261-39-0 | |
| Record name | AG-G-98288 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





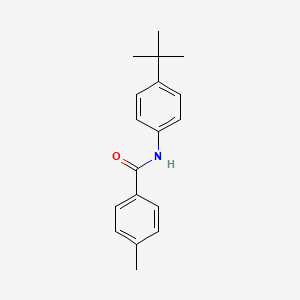
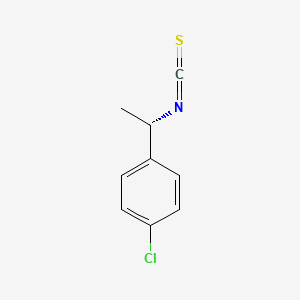
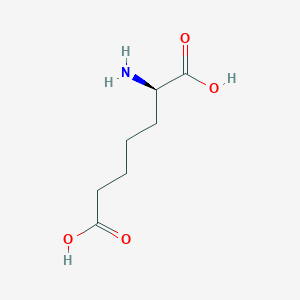
![1-[(1R)-1-Isothiocyanatoethyl]-4-methoxybenzene](/img/structure/B1609548.png)

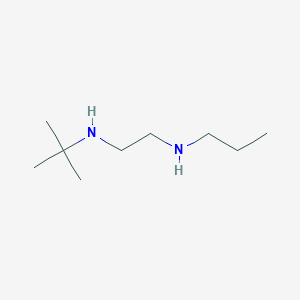

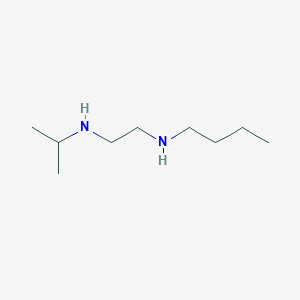
![Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate](/img/structure/B1609557.png)
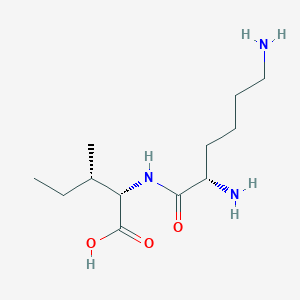

![2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1609561.png)